molecular formula C6H16IN B3052841 Triethylamine hydroiodide CAS No. 4636-73-1

Triethylamine hydroiodide

Cat. No. B3052841
CAS RN: 4636-73-1
M. Wt: 229.1 g/mol
InChI Key: XEWVCDMEDQYCHX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Photopolymerization of Methyl Methacrylate

    • TEAI, in combination with iodine, initiates the photopolymerization of methyl methacrylate. The polymerization proceeds via a radical mechanism . Interestingly, TEAI hydroiodide itself does not act as a photosensitizer, but an oily material obtained from its crystalline form effectively initiates the polymerization process .
  • Activation of Epoxides

    • TEAI hydroiodide serves as a bifunctional catalyst . It combines a Brønsted-acidic hydrogen with a nucleophilic iodide ion. This dual functionality allows the activation of epoxides via a hydrogen-bond interaction, followed by nucleophilic attack to form alkoxide intermediates .

Scientific Research Applications

Catalyst in CO2 Fixation Reactions

Triethylamine hydroiodide has been utilized as an effective bifunctional catalyst for the synthesis of cyclic carbonates from epoxides and CO2 under mild conditions. This demonstrates the compound's potential in sustainable chemistry applications, especially in CO2 fixation reactions (Kumatabara et al., 2017).

Role in Sonogashira Reactions

In the field of organic chemistry, triethylamine hydroiodide crystals form during Sonogashira reactions, serving as an indicator for the completion of these reactions. This highlights its utility in monitoring and optimizing reaction conditions (Chen et al., 2009).

Application in Dye-Sensitized Solar Cells

A novel application of triethylamine hydroiodide has been investigated in dye-sensitized solar cells (DSSCs). As a supporting electrolyte, it contributes to enhanced conversion efficiency, showcasing its potential in renewable energy technologies (Jian-Ging Chen et al., 2007).

Use in Photopolymerization Processes

The role of triethylamine hydroiodide in the photopolymerization of methyl methacrylate has been studied. It participates in the initiation mechanism of this polymerization process, underlying its significance in polymer chemistry (Sakota et al., 1971).

Environmental and Health Monitoring

Research has been conducted on the development of sensors based on triethylamine hydroiodide for triethylamine gas sensing. These sensors show promise for applications in environmental monitoring and healthcare, due to their high response, selectivity, and stability (Zhou et al., 2020).

properties

IUPAC Name

N,N-diethylethanamine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.HI/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWVCDMEDQYCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylamine hydroiodide

CAS RN

4636-73-1
Record name Ethanamine, N,N-diethyl-, hydriodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4636-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethylammonium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.783
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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